molecular formula C19H22N4O2S B14934952 2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide

2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide

Cat. No.: B14934952
M. Wt: 370.5 g/mol
InChI Key: UNRQAHRAHSIRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide is a synthetic molecule featuring a quinazolinone core fused with a cyclopenta-thiazolylidene moiety via an acetamide linker. Key structural elements include:

  • Isopropyl substituent: At position 2 of the quinazolinone, enhancing lipophilicity and steric effects .
  • Thiazolylidene group: A bicyclic thiazole derivative (cyclopenta[d][1,3]thiazol-2-ylidene) that may influence electronic properties and binding affinity .
  • Acetamide linker: Connects the quinazolinone and thiazolylidene moieties, providing conformational flexibility .

Properties

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-oxo-2-propan-2-yl-1,2-dihydroquinazolin-3-yl)acetamide

InChI

InChI=1S/C19H22N4O2S/c1-11(2)17-20-13-7-4-3-6-12(13)18(25)23(17)10-16(24)22-19-21-14-8-5-9-15(14)26-19/h3-4,6-7,11,17,20H,5,8-10H2,1-2H3,(H,21,22,24)

InChI Key

UNRQAHRAHSIRBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1NC2=CC=CC=C2C(=O)N1CC(=O)NC3=NC4=C(S3)CCC4

Origin of Product

United States

Biological Activity

The compound 2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

  • Quinazoline moiety : Known for various biological activities, particularly in anticancer and antimicrobial domains.
  • Thiazole ring : Often associated with antimicrobial properties.

Molecular Formula : C21H24N4O2S
Molecular Weight : 408.51 g/mol
LogP : 3.79 (indicating moderate lipophilicity)

Table 1: Structural Properties

PropertyValue
Molecular FormulaC21H24N4O2S
Molecular Weight408.51 g/mol
LogP3.79
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

Anticancer Activity

Research indicates that compounds similar to the target molecule exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit cell proliferation in various cancer cell lines:

  • HeLa cells : IC50 values around 200 µg/mL for related quinazoline derivatives suggest potential efficacy against cervical cancer .
  • A549 cells : Compounds with structural similarities have demonstrated IC50 values as low as 7 µM, indicating strong antiproliferative effects .

Antimicrobial Activity

While the specific compound's antimicrobial activity has not been extensively documented, related compounds in the quinazoline and thiazole classes often exhibit varying degrees of antibacterial and antifungal properties. For example:

  • Quinazoline derivatives have been noted for weak antibacterial activity against certain strains .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by modifications to its structure. For instance:

  • The introduction of different substituents on the quinazoline ring can enhance or diminish anticancer activity.
  • Variations in the thiazole component can affect both lipophilicity and binding affinity to target proteins.

Table 2: SAR Insights

ModificationEffect on Activity
Methyl group additionSlight increase in anticancer activity
Isopropyl substitutionDecreased activity compared to methyl
Thiazole ring variationSignificant impact on binding affinity

Study 1: Anticancer Efficacy

A study assessing the anticancer efficacy of a related quinazoline derivative demonstrated promising results against multiple cancer cell lines. The compound exhibited selective cytotoxicity with minimal effects on normal cells, suggesting a favorable therapeutic index.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of quinazoline derivatives indicated that compounds with thiazole rings showed enhanced activity against gram-positive bacteria compared to their gram-negative counterparts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Quinazolinone Derivatives

N-[(2,4-Dichlorophenyl)methyl]-2-(1-(R)-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamide
  • Structure: Shares the quinazolinone-acetamide framework but substitutes the thiazolylidene group with a dichlorophenyl-benzyl moiety.
  • Activity : Demonstrated anticonvulsant properties in preliminary assays, attributed to the dichlorophenyl group’s electron-withdrawing effects enhancing receptor binding .
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide
  • Structure: Features bromine substituents at positions 6 and 8 of the quinazolinone, with a hydrazide linker instead of acetamide.
  • Activity : Exhibited moderate analgesic activity in rodent models, likely due to the hydrazide group’s ability to chelate metal ions in pain pathways .
  • Key Difference : The hydrazide linker may reduce metabolic stability compared to the acetamide group in the target compound.

Thiazole-Containing Derivatives

Thiazole Derivatives (11a-c)
  • Structure: Synthesized by cyclizing hydrazones with thioglycolic acid, yielding thiazole rings fused to quinazolinone systems .
  • Activity: Compound 11a (R = phenyl) showed enhanced analgesic activity (ED₅₀ = 12 mg/kg) compared to non-thiazole analogs, highlighting the thiazole’s role in bioactivity .
  • Key Difference: The bicyclic thiazolylidene group in the target compound may offer improved steric and electronic properties over monocyclic thiazoles.
N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide
  • Structure : Replaces the thiazolylidene group with a cyclopentyl moiety.
  • Activity: Limited data available, but the cyclopentyl group’s hydrophobicity suggests enhanced membrane permeability compared to polar thiazole derivatives .

Data Table: Structural and Activity Comparison

Compound Name / ID Core Structure Substituents Bioactivity (Reported) Reference
Target Compound Quinazolinone-acetamide Isopropyl, cyclopenta-thiazolylidene Not reported
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-quinazolin-3-yl)acetamide Quinazolinone-acetamide Dichlorophenyl-benzyl Anticonvulsant
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide Quinazolinone-hydrazide Bromine, methyl Analgesic (ED₅₀ = 18 mg/kg)
Thiazole Derivative 11a Quinazolinone-thiazole Phenyl Analgesic (ED₅₀ = 12 mg/kg)
N-cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide (923225-19-8) Quinazolinone-acetamide Cyclopentyl Unknown

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s acetamide linker allows modular substitution, as seen in analogs like 11a-c and dichlorophenyl derivatives, enabling tailored pharmacokinetic profiles .
  • Thiazole vs. Cycloalkyl Groups : Thiazole-containing derivatives generally exhibit higher bioactivity than cycloalkyl analogs, likely due to sulfur’s electronic effects and hydrogen-bonding capacity .
  • Unresolved Questions : The target compound’s biological activity remains uncharacterized. Based on structural parallels, it is hypothesized to exhibit analgesic or kinase-inhibitory properties, warranting further in vitro and in vivo studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.